4,5-Dichloropicolinic acid

Overview

Description

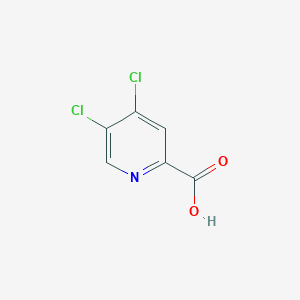

4,5-Dichloropicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 4th and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Mechanism of Action

Target of Action

4,5-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs, altering their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making picolinic acid an effective anti-viral agent .

Biochemical Pathways

Picolinic acid, from which it is derived, plays a key role in zinc transport . This suggests that this compound might also influence pathways related to zinc transport and homeostasis.

Pharmacokinetics

It is known that picolinic acid, its parent compound, is a pyridine carboxylate metabolite of tryptophan . Given the structural similarity, it is plausible that this compound might share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of this compound is the inhibition of the function of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent.

Action Environment

It is known that picolinic acid and its derivatives are used as herbicides , suggesting that they are stable and effective in various environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloropicolinic acid can be synthesized through several methods. One common method involves the chlorination of picolinic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and purity. For instance, catalytic hydrogenation can be employed to selectively reduce 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: Oxidation can lead to the formation of more complex compounds with additional functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed:

- Substituted picolinic acids

- Reduced derivatives with fewer chlorine atoms

- Oxidized compounds with additional functional groups

Scientific Research Applications

4,5-Dichloropicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including herbicidal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of herbicides and other agrochemicals.

Comparison with Similar Compounds

- 4-Amino-3,6-dichloropicolinic acid

- 3,5-Dichloropicolinic acid

- 2,6-Dichloropicolinic acid

- 2,4-Dichloropicolinic acid

Uniqueness: 4,5-Dichloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloropicolinic acids, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in herbicide development and organic synthesis .

Biological Activity

4,5-Dichloropicolinic acid (4,5-DCPA) is a derivative of picolinic acid, notable for its diverse biological activities, particularly in herbicidal applications and potential therapeutic uses. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and implications in various fields such as agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the picolinic acid backbone. This substitution pattern influences its chemical reactivity and biological activity.

The primary mechanism through which 4,5-DCPA exerts its biological effects involves its interaction with zinc finger proteins (ZFPs) . These proteins play critical roles in various cellular processes, including gene expression and viral replication.

- Binding to ZFPs : 4,5-DCPA binds to ZFPs, altering their structure and disrupting their ability to bind zinc. This inhibition can lead to a reduction in viral replication and packaging, highlighting the compound's potential as an antiviral agent .

- Biochemical Pathways : The compound's parent molecule, picolinic acid, is involved in zinc transport within the body. By modulating ZFP function, 4,5-DCPA may influence several biochemical pathways related to immune responses and cellular homeostasis .

Pharmacokinetics

Research indicates that 4,5-DCPA is metabolized similarly to other picolinic acid derivatives. It is produced endogenously from tryptophan metabolism and plays a role in various physiological functions. The pharmacokinetic profile suggests that it may have a favorable absorption and distribution profile due to its small molecular size.

Herbicidal Properties

4,5-DCPA has been extensively studied for its herbicidal properties. It operates as a synthetic auxin, promoting uncontrolled growth in target plants.

- Effectiveness : In comparative studies, 4,5-DCPA exhibited significant herbicidal activity against various weed species. The compound demonstrated a higher efficacy compared to traditional herbicides like picloram .

- Mechanism of Herbicidal Action : The herbicidal effects are primarily attributed to the disruption of normal plant growth patterns through hormonal imbalances induced by the compound.

Antiviral Activity

The antiviral potential of 4,5-DCPA has been explored in vitro and in vivo.

- Case Studies : In laboratory settings, 4,5-DCPA has shown promise against viruses such as herpes simplex virus (HSV) and other viral infections by inhibiting viral replication through its action on ZFPs .

- Therapeutic Implications : Given its mechanism of action, there is ongoing research into its use as an adjunct therapy for viral infections .

Comparative Analysis with Related Compounds

A comparison with other dichloropicolinic acids reveals that 4,5-DCPA has unique properties due to its specific substitution pattern.

| Compound Name | Herbicidal Activity | Antiviral Activity | Unique Features |

|---|---|---|---|

| 4-Amino-3,6-dichloropicolinic acid | Moderate | Low | Amino group enhances solubility |

| 3,6-Dichloropicolinic acid | High | None | Standard herbicide |

| This compound | High | Moderate | Unique structure affects reactivity |

Properties

IUPAC Name |

4,5-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQMTNAVHHXZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310511 | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-13-7 | |

| Record name | 73455-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.